3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
The compound is a derivative of spiro compounds, which have gained attention in the field of medicinal chemistry due to their diverse biological activity with tiny and rigid structure . Many spiro compounds are universally used as standard drug molecules .
Molecular Structure Analysis
The molecular structure of your compound might be similar to other spiro compounds. For instance, 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives contain tiny spiro cycles with lots of nitrogen atoms in their cycle as well as in the triazine substituent .Chemical Reactions Analysis
The chemical reactions of your compound might be similar to those of other spiro compounds. For example, the synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives involves a microwave-assisted multicomponent reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound might be similar to those of other spiro compounds. For instance, 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one has been characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy and single-crystal X-ray diffraction .Scientific Research Applications
Effects on Psychological and Cognitive Functions
Research has examined the impact of compounds related to "3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one" on psychological and cognitive functions. For example, the effects of m-Chlorophenylpiperazine (mCPP), a metabolite of antidepressants like trazodone, on anxiety, cognitive performance, and various hormonal levels have been studied. Such compounds have been used in psychopharmacology research as probes of serotonin function, illustrating their utility in understanding the neurotransmitter's role in mood and cognition (Silverstone et al., 1994).
Impact on Environmental and Health Outcomes
The research also extends to the environmental presence and health implications of related compounds, such as organophosphate flame retardants and their association with hormone levels and semen quality, indicating potential reproductive health risks (Meeker & Stapleton, 2009). Similarly, studies on the DDT metabolite DDE have explored its link to preterm births and infant health, demonstrating the broader environmental health research implications of these chemical compounds (Longnecker et al., 2001).
Mechanism of Action
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, indole derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets and the mode of action of the compound. Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Factors such as its size, polarity, and functional groups would influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects would depend on the specific targets and the mode of action of the compound. Indole derivatives can have a variety of effects due to their broad spectrum of biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound .
Properties
IUPAC Name |
3-(3-chlorophenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-5-7-17(8-6-14)28(26,27)24-11-9-20(10-12-24)22-18(19(25)23-20)15-3-2-4-16(21)13-15/h2-8,13H,9-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVPGVWRVFKHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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